molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Cat. No.: B12896462
CAS No.: 61261-79-8
M. Wt: 259.26 g/mol
InChI Key: YOCSBCMEXWRENG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the pyrazole ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. One common method involves the use of boiling ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets through its nitro and pyrazole groups. These interactions can lead to the modulation of enzyme activities or receptor binding, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the combination of its nitrophenyl and ethanone groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61261-79-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3

InChI Key

YOCSBCMEXWRENG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

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